N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
CAS No.: 888437-47-6
Cat. No.: VC11922180
Molecular Formula: C21H19FN4O3S
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888437-47-6 |
|---|---|
| Molecular Formula | C21H19FN4O3S |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C21H19FN4O3S/c1-29-10-9-26-20(28)19-18(15-7-2-3-8-16(15)24-19)25-21(26)30-12-17(27)23-14-6-4-5-13(22)11-14/h2-8,11,24H,9-10,12H2,1H3,(H,23,27) |
| Standard InChI Key | NCNQXIVCRVSMQX-UHFFFAOYSA-N |
| SMILES | COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC(=CC=C4)F |
| Canonical SMILES | COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC(=CC=C4)F |
Introduction
N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound featuring a pyrimidoindole moiety linked to a sulfanyl group and an acetamide functional group. This compound belongs to the thienopyrimidine class and exhibits potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly provided in reliable sources, but it can be inferred from its structure.
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Molecular Weight: Approximately 426.5 g/mol.
Structural Components
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Pyrimidoindole Moiety: This part of the molecule is crucial for its biological activity, as it can interact with various enzymes and receptors.
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Sulfanyl Group: Contributes to the compound's reactivity and potential biological interactions.
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Acetamide Functional Group: Enhances the compound's solubility and stability.
Synthesis and Preparation
The synthesis of N-(3-fluorophenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A general synthetic route may include:
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Step 1: Formation of the pyrimidoindole core.
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Step 2: Introduction of the sulfanyl group.
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Step 3: Attachment of the acetamide functional group.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may possess anti-cancer properties, potentially inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. Its structure indicates possible interactions with various biological targets, including enzymes and receptors involved in disease pathways.
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